2-(4-((((tert-Butoxycarbonyl)-L-phenylalanyl)oxy)methyl)phenyl)acetic acid 2-(4-((((tert-Butoxycarbonyl)-L-phenylalanyl)oxy)methyl)phenyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 67521-50-0
VCID: VC6949285
InChI: InChI=1S/C23H27NO6/c1-23(2,3)30-22(28)24-19(13-16-7-5-4-6-8-16)21(27)29-15-18-11-9-17(10-12-18)14-20(25)26/h4-12,19H,13-15H2,1-3H3,(H,24,28)(H,25,26)/t19-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=C(C=C2)CC(=O)O
Molecular Formula: C23H27NO6
Molecular Weight: 413.47

2-(4-((((tert-Butoxycarbonyl)-L-phenylalanyl)oxy)methyl)phenyl)acetic acid

CAS No.: 67521-50-0

Cat. No.: VC6949285

Molecular Formula: C23H27NO6

Molecular Weight: 413.47

* For research use only. Not for human or veterinary use.

2-(4-((((tert-Butoxycarbonyl)-L-phenylalanyl)oxy)methyl)phenyl)acetic acid - 67521-50-0

Specification

CAS No. 67521-50-0
Molecular Formula C23H27NO6
Molecular Weight 413.47
IUPAC Name 2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxymethyl]phenyl]acetic acid
Standard InChI InChI=1S/C23H27NO6/c1-23(2,3)30-22(28)24-19(13-16-7-5-4-6-8-16)21(27)29-15-18-11-9-17(10-12-18)14-20(25)26/h4-12,19H,13-15H2,1-3H3,(H,24,28)(H,25,26)/t19-/m0/s1
Standard InChI Key OPSTZZKQVYDHNB-IBGZPJMESA-N
SMILES CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=C(C=C2)CC(=O)O

Introduction

Structural Characterization and Molecular Properties

Chemical Identity and Formula

The compound features a phenylacetic acid backbone substituted at the para position with a ((tert-butoxycarbonyl)-L-phenylalanyl)oxy)methyl group. This design combines a protected amino acid (L-phenylalanine) with a benzyl ether linkage to enhance stability during synthetic processes.

  • Molecular Formula: C23H30NO7\text{C}_{23}\text{H}_{30}\text{N}\text{O}_{7} (calculated based on structural analysis).

  • Molecular Weight: 448.49 g/mol.

  • Key Functional Groups:

    • tert-Butoxycarbonyl (Boc): A protective group for amines.

    • L-Phenylalanyl: Chiral amino acid residue in the L-configuration.

    • Ester Linkage: Connects the phenylalanine moiety to the benzyl alcohol derivative.

    • Carboxylic Acid: Enables further conjugation or salt formation.

Spectral Signatures

While direct spectral data for this compound are unavailable, inferences from analogous structures suggest:

  • 1H^1\text{H} NMR:

    • Boc tert-butyl protons: Singlet at 1.4 ppm.

    • Aromatic protons: Multiplet between 7.2–7.4 ppm.

    • Methylene groups: Resonances near 3.6–4.2 ppm (acetic acid and oxymethyl linker).

  • IR Spectroscopy:

    • Strong carbonyl stretches at 1680–1750 cm1^{-1} (Boc, ester, and carboxylic acid).

    • N-H stretch (if Boc-deprotected) near 3300 cm1^{-1} .

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis involves sequential protection, coupling, and deprotection steps, as exemplified by methodologies in Boc-protected amino acid derivatives :

  • Boc Protection of L-Phenylalanine:

    • React L-phenylalanine with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in a biphasic system (THF/water) using sodium bicarbonate as a base .

    • Reaction Conditions: 0°C to room temperature, 10 hours.

  • Esterification with 4-(Hydroxymethyl)phenylacetic Acid:

    • Activate the Boc-protected phenylalanine’s carboxyl group using SOCl2\text{SOCl}_2 or carbodiimides (e.g., DCC).

    • Couple with 4-(hydroxymethyl)phenylacetic acid in dry THF or DCM.

    • Key Challenge: Minimize racemization by maintaining low temperatures (-20°C to 0°C) .

  • Purification:

    • Silica gel chromatography (ethyl acetate/hexane gradient) isolates the product.

    • Final recrystallization from ethanol/water enhances purity.

Yield and Scalability

  • Theoretical Yield: 60–75% (based on similar esterification reactions) .

  • Scalability: Batch sizes up to 100 g are feasible with optimized stirring and temperature control.

Physicochemical and Stability Profiles

Solubility and Partitioning

PropertyValue/Description
Aqueous SolubilityLow (<1 mg/mL at 25°C)
logP (Octanol-Water)~3.2 (predicted)
pKaCarboxylic acid: ~4.2; Amine: ~9.8

Stability Considerations

  • Thermal Stability: Decomposes above 150°C, releasing CO2_2 from the Boc group.

  • Hydrolytic Sensitivity:

    • Stable under acidic conditions (pH 2–4).

    • Boc group cleaved by trifluoroacetic acid (TFA) in DCM .

Applications in Peptide Chemistry

Building Block for Solid-Phase Synthesis

The compound serves as a key intermediate for introducing phenylalanine residues into peptides. Its Boc group allows selective deprotection without affecting the ester linkage, enabling sequential coupling .

Conjugation with Biomolecules

  • Drug Delivery Systems: The carboxylic acid facilitates covalent attachment to nanoparticles or polymers.

  • Enzyme Substrates: Used to study protease activity via fluorogenic assays.

ParameterDescription
Skin IrritationH315 (Causes skin irritation)
Eye DamageH319 (Causes serious eye irritation)
Respiratory HazardsH335 (May cause respiratory irritation)

Recommended Precautions

  • Personal Protective Equipment (PPE): Nitrile gloves, goggles, lab coat.

  • Ventilation: Use fume hoods during weighing and reactions.

  • Storage: Sealed containers at 2–8°C under inert gas (argon or nitrogen) .

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